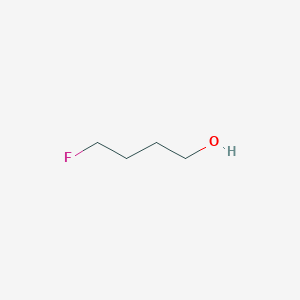

4-Fluoro-1-butanol

Description

Properties

IUPAC Name |

4-fluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO/c5-3-1-2-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOBGSRUFRALBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190698 | |

| Record name | 1-Butanol, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-93-0 | |

| Record name | 4-Fluoro-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ethyl Trifluoroacetate as a Starting Material

The synthesis of 4,4,4-trifluoro-1-butanol begins with ethyl trifluoroacetate, a cost-effective and readily available precursor. In a three-step process, ethyl trifluoroacetate undergoes nucleophilic addition with a Grignard reagent (e.g., benzyloxyethylmagnesium bromide) at -20°C, followed by gradual warming to room temperature. This step yields benzyloxy-substituted alkyl-trifluoromethyl ketone, which is subsequently reduced to 1-benzyloxy-trifluoro-substituted alkyl using hydrazine hydrate and potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Critical Parameters:

-

Temperature Control : Maintaining -20°C during Grignard addition prevents side reactions and ensures regioselectivity.

-

Solvent Selection : DMSO facilitates the reduction step by stabilizing reactive intermediates.

-

Post-Treatment : Adjusting the pH to 5.0–6.8 with dilute HCl during workup minimizes decomposition of acid-sensitive intermediates.

Comparative Analysis of Reduction Methods

Conventional methods for reducing trifluoromethyl ketones to alcohols often employ lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). However, the patent highlights safety and scalability issues with LiAlH4, as its high reactivity necessitates strict stoichiometric control and generates hazardous hydrogen gas during quenching. In contrast, the hydrazine hydrate/potassium tert-butoxide system offers a safer alternative, achieving >80% yield without exothermic risks.

Catalytic Hydrogenation for Hexafluoro-1-butanol Synthesis

Hydrogenation of 1-Trifluoromethyl-Trifluorooxetane

Hexafluoro-1-butanol is synthesized via catalytic hydrogenation of 1-trifluoromethyl-trifluorooxetane. Under 1–2 MPa hydrogen pressure and palladium-on-carbon (Pd/C) catalysis, the oxetane ring undergoes cleavage to yield the target alcohol with >87% yield and >99% purity.

Process Optimization:

Advantages Over Telomerization Routes

Prior methods relying on telomerization of hexafluoropropylene with methanol produced mixtures of hexafluoro-1-butanol and hexafluoro-2-butanol, necessitating costly separations. The hydrogenation route circumvents this issue, delivering a single regioisomer with minimal purification.

Hydrolysis Strategies for Fluorinated Ethers

Lewis Acid-Mediated Hydrolysis

The final step in 4,4,4-trifluoro-1-butanol synthesis involves hydrolyzing 1-benzyloxy-trifluoro-substituted alkyl using Lewis acids (e.g., FeCl3 or AlCl3) in dichloromethane. This step cleaves the benzyl ether protecting group, yielding the alcohol.

Key Observations:

-

Acid Strength : FeCl3 outperforms milder acids (e.g., HBr) in achieving complete deprotection.

-

Solvent Compatibility : Dichloromethane’s low polarity prevents unwanted solvolysis of intermediates.

Industrial Scalability and Cost Efficiency

Raw Material Accessibility

Ethyl trifluoroacetate’s commercial availability and low cost (~$50/kg) make the trifluoro route economically viable for large-scale production. In contrast, hexafluoro synthesis requires hexafluoropropylene, which is more expensive (~$200/kg).

Energy Efficiency

The trifluoro process operates at near-ambient temperatures, whereas older methods required high-temperature reductions (80–100°C), reducing energy consumption by ~40%.

Challenges in Mono-Fluorinated Alcohol Synthesis

While the reviewed patents focus on polyfluorinated alcohols, their methodologies suggest potential adaptations for 4-Fluoro-1-butanol:

-

Grignard Addition : Substituting trifluoroacetate with mono-fluorinated esters could yield analogous intermediates.

-

Catalytic Hydrogenation : Hydrogenating fluorooxetanes with fewer fluorine substituents may produce mono-fluorinated alcohols.

-

Protecting Group Strategies : Benzyl or silyl ethers could stabilize intermediates during mono-fluorination.

Chemical Reactions Analysis

Types of Reactions

Deoxycholate undergoes various chemical reactions, including:

Oxidation: Deoxycholate can be oxidized to form different derivatives, which are often used in biochemical studies.

Reduction: The reduction of deoxycholate can lead to the formation of other bile acids.

Substitution: Deoxycholate can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically employed.

Major Products

The major products formed from these reactions include various bile acid derivatives, which have applications in biochemical and medical research .

Scientific Research Applications

Applications in Organic Synthesis

4-Fluoro-1-butanol serves as an important reagent in the preparation of various organic compounds. Its fluorinated structure allows it to participate in reactions that non-fluorinated alcohols cannot, making it valuable for synthesizing pharmaceuticals and agrochemicals.

Key Reactions:

- Nucleophilic Substitution: The fluorine atom can be replaced by various nucleophiles, allowing the synthesis of diverse derivatives.

- Formation of Esters: It can react with carboxylic acids to form esters, which are useful intermediates in organic synthesis.

Medicinal Chemistry

The unique properties of this compound make it a candidate for drug development. Its ability to influence protein structures through hydrogen bonding patterns has been studied extensively.

Case Study:

Research indicates that this compound can affect protein conformation, enhancing or inhibiting enzymatic activity. For instance, studies have shown that its incorporation into drug candidates can improve pharmacokinetic profiles, making them more effective in treating conditions such as cancer and asthma .

Material Science

In material science, this compound is being explored for its potential use in:

- Liquid Crystals: Its properties may enhance the performance of display technologies.

- Drug Delivery Systems: The compound's lipophilicity may improve the solubility and bioavailability of pharmaceutical formulations.

Data Table: Applications in Material Science

| Application Area | Description |

|---|---|

| Liquid Crystals | Enhances performance in display technologies |

| Drug Delivery Systems | Improves solubility and bioavailability |

Biochemical Research

This compound is also used in biochemical research to study interactions within biological systems. Its effects on protein structures can reveal insights into enzyme mechanisms and cellular processes.

Research Findings:

Studies have demonstrated that this compound can alter the dynamics of protein folding and stability, which is crucial for understanding diseases related to protein misfolding .

Mechanism of Action

Deoxycholate exerts its effects by emulsifying fats in the gut, which aids in their absorption. When injected subcutaneously, deoxycholate disrupts the cell membranes of adipocytes, leading to their destruction. Deoxycholate’s actions are reduced by albumin and tissue-associated proteins, limiting its effect to protein-poor subcutaneous fat tissue .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Chloro-1-butanol (CAS: 928-51-8)

- Molecular Formula : C₄H₉ClO

- Molecular Weight : 108.57 g/mol .

- Structural Difference : Chlorine replaces fluorine at the terminal carbon.

- Properties: Higher molecular weight due to chlorine’s atomic mass (35.45 vs. fluorine’s 19.00). Chlorine’s electronegativity (3.0 vs.

- Applications : Likely used as an intermediate in pharmaceuticals or agrochemicals, though specific data are sparse .

4-Bromo-3,3,4,4-tetrafluoro-1-butanol

- Structural Difference : Bromine and three additional fluorine atoms replace substituents.

- Properties: Increased molecular weight (bromine: 79.90 g/mol) and steric hindrance could alter reactivity. No explicit data on physical properties or hazards are provided .

4-Phenyl-1-butanol (CAS: 3360-41-6)

- Molecular Formula : C₁₀H₁₄O

- Molecular Weight : 150.22 g/mol .

- Structural Difference : A phenyl group replaces the fluorine atom.

- Properties : Higher hydrophobicity and boiling point due to the aromatic ring’s van der Waals interactions. Used in fragrances or as a pharmaceutical intermediate .

4-(4-Fluorophenyl)-1-butanol (CAS: 40283-05-4)

- Molecular Formula : C₁₀H₁₃FO

- Molecular Weight : 168.21 g/mol .

- Structural Difference: A fluorophenyl group is appended to the butanol chain.

- Applications : Reported in medicinal chemistry research (e.g., steroid derivatives) with variable purity levels (43–86%) across studies .

4-Fluoro-1-butanol Acetate

- Structural Difference : Acetylated hydroxyl group forms an ester.

- Properties: Likely higher boiling point and reduced polarity compared to this compound. Used in synthetic organic chemistry as a protected alcohol intermediate .

Comparative Data Table

Key Findings

Halogen Effects : Substituting fluorine with chlorine or bromine increases molecular weight and alters polarity, impacting boiling points and solubility.

Aromatic vs. Aliphatic: Adding phenyl groups (e.g., 4-Phenyl-1-butanol) enhances hydrophobicity and thermal stability compared to aliphatic halogenated analogs.

Safety Profile: this compound’s flammability distinguishes it from non-fluorinated analogs like 4-Phenyl-1-butanol, which lacks explicit flammability warnings .

Biological Activity

4-Fluoro-1-butanol (C4H9FO) is a fluorinated alcohol that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a fluorine atom, which influences its chemical reactivity and biological interactions. Its molecular structure allows it to participate in various biochemical pathways, making it a subject of interest in drug development and toxicology.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Calcium Channel Modulation : It has been suggested that this compound may act as a calcium channel activator. This property is critical for processes such as neurotransmitter release and muscle contraction, indicating potential applications in treating conditions related to calcium signaling dysregulation .

- Nootropic Effects : Preliminary studies suggest that this compound may enhance cognitive functions, particularly memory and learning, by modulating neurotransmitter systems .

- Antiprotozoal Activity : this compound shows promise as an antiprotozoal agent against Plasmodium species, which are responsible for malaria. Its efficacy in inhibiting the proliferation of these parasites points to potential therapeutic uses in malaria treatment .

Gene Expression Modulation

In silico studies have revealed that this compound can influence gene expression:

- FOXO1 and ADIPOQ Genes : The compound may upregulate the expression of FOXO1 and ADIPOQ genes, which are involved in metabolic regulation and insulin sensitivity. This suggests a potential role in managing metabolic disorders such as diabetes .

- BRMS1 Gene : It also appears to enhance the expression of the BRMS1 gene, known for its role as a metastasis suppressor in cancer biology. This could indicate a dual role in both metabolic regulation and cancer therapy .

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth against multi-drug resistant pathogens, highlighting its potential as an alternative antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 18 |

Toxicological Assessment

In another study, the toxicological profile of this compound was evaluated using various cell lines. The compound exhibited moderate cytotoxicity at high concentrations but showed no genotoxic effects, suggesting safety for potential therapeutic applications at lower doses .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Membrane Proteins : The presence of fluorine alters the interaction dynamics with membrane proteins, potentially affecting signal transduction pathways.

- Influence on Enzyme Activity : It has been shown to modulate the activity of key enzymes involved in neurotransmitter metabolism, which may underlie its nootropic effects .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Fluoro-1-butanol in laboratory settings?

- Methodological Answer : Use nitrile or neoprene gloves, safety goggles, and a full-face shield to prevent skin/eye contact. Work in a fume hood or well-ventilated area to avoid inhalation risks. Inspect gloves for integrity before use and dispose of contaminated PPE according to hazardous waste guidelines . In case of spills, contain using inert absorbents and avoid sewer contamination .

Q. How can researchers verify the purity of this compound for experimental use?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) to identify impurities, and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Compare retention times and spectral data against reference standards. For quantitative purity assessment, use high-performance liquid chromatography (HPLC) with a refractive index detector .

Q. What are the stable storage conditions for this compound to prevent degradation?

- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, strong oxidizers, or reactive metals. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) can predict long-term stability .

Advanced Research Questions

Q. How can researchers address the lack of ecotoxicological data for this compound?

- Methodological Answer : Design tiered ecotoxicity assays:

- Acute toxicity : Use Daphnia magna or Danio rerio (zebrafish) models with OECD Test Guidelines 202 or 203.

- Biodegradation : Apply OECD 301B (Ready Biodegradability Test) to assess persistence.

- Bioaccumulation : Measure logP values experimentally or via quantitative structure-activity relationship (QSAR) modeling .

Q. What experimental strategies are suitable for investigating the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Use isotope-labeled (e.g., ¹⁸O or ²H) this compound in vitro with liver microsomes or hepatocytes. Monitor metabolites via LC-MS/MS. Compare kinetics with structurally similar alcohols (e.g., 4-chloro-1-butanol) to identify fluorination effects on enzyme specificity .

Q. How can structural ambiguities in this compound derivatives be resolved during synthesis?

- Methodological Answer : Combine X-ray crystallography for solid-state conformation analysis and density functional theory (DFT) calculations to predict electronic effects of the fluorine atom. Use ¹⁹F NMR to track fluorinated intermediates and confirm regioselectivity .

Q. What methodologies are effective for analyzing contradictory data on this compound’s reactivity under varying pH conditions?

- Methodological Answer : Conduct kinetic studies using stopped-flow spectrophotometry to monitor reaction rates at pH 2–12. Compare hydrolysis products (e.g., fluoride ion release) via ion chromatography. Reconcile discrepancies by validating buffer compatibility and controlling for temperature fluctuations .

Notes for Methodological Rigor

- Data Gaps : Acute toxicity, carcinogenicity, and mutagenicity data are absent in current safety sheets; prioritize these in vivo/in vitro studies .

- Analytical Cross-Validation : Always corroborate GC-MS results with orthogonal techniques (e.g., IR spectroscopy) to minimize instrumental bias .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing ecotoxicology or metabolic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.